5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxybenzene, 2-methylbenzyl chloride, and pyrimidine-4-carboxylic acid. The synthesis could involve:
Nucleophilic substitution: reactions to introduce the 2-methylphenylmethylthio group.
Amidation: reactions to form the carboxamide linkage.
Chlorination: to introduce the chlorine atom at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvent selection: to ensure the reactions proceed efficiently.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the carboxamide group to an amine.
Substitution: The chlorine atom could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides: or from oxidation.
Amines: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry
Synthesis of analogs: The compound can be used as a starting material for synthesizing analogs with potential biological activities.
Biology
Enzyme inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug development:
Industry
Material science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to active sites: of enzymes or receptors.
Inhibiting enzyme activity: by mimicking the substrate or blocking the active site.
Modulating signaling pathways: by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds like 5-fluorouracil, which is used in cancer treatment.
Thioethers: Compounds with similar sulfur-containing groups.
Uniqueness
- The combination of the 2,4-dimethoxyphenyl and 2-methylphenylmethylthio groups might confer unique biological activities or chemical properties not seen in other pyrimidine derivatives.
Properties
Molecular Formula |
C21H20ClN3O3S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-6-4-5-7-14(13)12-29-21-23-11-16(22)19(25-21)20(26)24-17-9-8-15(27-2)10-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26) |
InChI Key |
OJRMEIIZNHBLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)Cl |
Origin of Product |
United States |
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